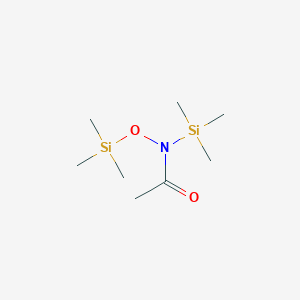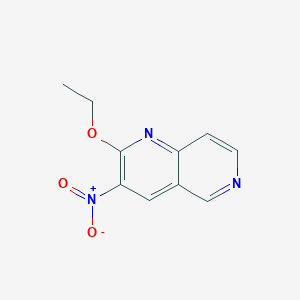![molecular formula C14H19NO B11885898 2-Phenyl-3-oxa-1-azaspiro[4.5]decane CAS No. 101113-92-2](/img/structure/B11885898.png)
2-Phenyl-3-oxa-1-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-oxa-1-azaspiro[4.5]decane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system. The presence of the phenyl group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds via a tandem radical addition and dearomatizing cyclization process . Another method involves the three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3-oxa-1-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl bromodifluoroacetate, concentrated sulfuric acid, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoroalkylated derivatives can be obtained through difluoroalkylation reactions .
Applications De Recherche Scientifique
2-Phenyl-3-oxa-1-azaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-oxa-1-azaspiro[4.5]decane involves its interaction with molecular targets through its spirocyclic structure. The compound can participate in various chemical pathways, including radical addition and cyclization processes . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
2-Phenyl-3-oxa-1-azaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.5]decane: Lacks the phenyl and oxa groups, making it less chemically diverse.
3-Oxa-1-azaspiro[4.5]decane:
1-Oxa-9-azaspiro[5.5]undecane: Different ring size and substitution pattern, leading to different chemical properties and applications.
The uniqueness of 2-Phenyl-3-oxa-1-azaspiro[4
Propriétés
Numéro CAS |
101113-92-2 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-phenyl-3-oxa-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)13-15-14(11-16-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 |
Clé InChI |
ZWHIRERDHJTNJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)COC(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)



![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)


